molecular formula C26H27N3O2 B2771528 1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894013-28-6

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2771528
CAS No.: 894013-28-6
M. Wt: 413.521
InChI Key: HXDVDOQWVRHUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with the molecular formula C22H22N2O. It is known for its unique structure, which includes a pyrrolidine ring, a urea moiety, and benzyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-20-12-14-24(15-13-20)29-19-23(16-25(29)30)27-26(31)28(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-15,23H,16-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVDOQWVRHUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiourea: Similar structure but with a thiourea moiety.

    1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1,1-Dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N2OC_{28}H_{27}N_{2}O, with a molecular weight of 429.52 g/mol. The compound features a urea functional group linked to a pyrrolidine structure, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC28H27N2O
Molecular Weight429.52 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate receptor activity, impacting cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation: It may bind to specific receptors, influencing their activity and downstream signaling cascades.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown moderate to strong efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms remain under investigation but may involve the modulation of cell cycle regulators and apoptosis-related proteins.

Study 1: Enzyme Inhibition

A recent study evaluated the enzyme inhibitory effects of synthesized urea derivatives, including those structurally related to our compound. The findings demonstrated strong inhibitory activity against urease and acetylcholinesterase, suggesting potential applications in treating conditions related to these enzymes .

Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of similar compounds, several derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus, highlighting their potential as therapeutic agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea to achieve high yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Pyrrolidinone Ring Formation : Cyclization of γ-lactam precursors under acidic or basic conditions (e.g., using HCl or NaOH) to form the 5-oxopyrrolidin-3-yl core .
  • Urea Coupling : Reacting the pyrrolidinone intermediate with benzyl isocyanates or carbamoyl chlorides in anhydrous solvents (e.g., DMF or THF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    Critical Parameters : Solvent choice, temperature control, and inert atmosphere to prevent side reactions (e.g., hydrolysis of the urea moiety).

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl groups at N1 and N1', 4-methylphenyl at pyrrolidinone-N) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C27_{27}H29_{29}N3_3O2_2: 427.48 g/mol) .
  • X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry. Use SHELXL for refinement, ensuring R-factor < 0.05 .

Advanced: How can contradictory bioactivity data for this compound be resolved across different assay systems?

Methodological Answer:

  • Assay Validation : Confirm target specificity (e.g., kinase inhibition vs. off-target effects) using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Solubility Adjustments : Test in DMSO/PBS mixtures to ensure compound dissolution; precipitation can falsely reduce activity .
  • Metabolic Stability : Use liver microsomes to assess if rapid degradation in certain assays explains discrepancies .

Advanced: What computational strategies are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (AMBER or GROMACS) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and H-bond donor/acceptor sites .
  • Pharmacophore Mapping : Align with known active analogs using MOE or Phase to identify critical functional groups .

Basic: What are the recommended protocols for evaluating the solubility and formulation stability of this compound?

Methodological Answer:

  • Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400, cyclodextrins) using UV-Vis spectroscopy .
  • Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; focus on urea bond hydrolysis .

Advanced: How can researchers identify degradation pathways and mitigate instability during storage?

Methodological Answer:

  • Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and oxidants (H2_2O2_2). Characterize degradants via LC-MS/MS .
  • Stabilization Strategies : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon .

Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries or affinity-based proteomics (pull-down assays with biotinylated analogs) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes .
  • In Vivo Validation : Zebrafish xenografts or murine models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Basic: What safety and handling protocols are critical for laboratory work with this compound?

Methodological Answer:

  • Toxicity Screening : Ames test for mutagenicity and acute toxicity in rodents (OECD 423) .
  • PPE Requirements : Gloves, lab coat, and fume hood use due to potential irritant properties .

Advanced: How can researchers leverage structural analogs to improve this compound’s pharmacokinetic profile?

Methodological Answer:

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and compare logP, metabolic stability, and bioavailability .
  • Prodrug Design : Introduce ester or carbonate moieties to enhance solubility or reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.